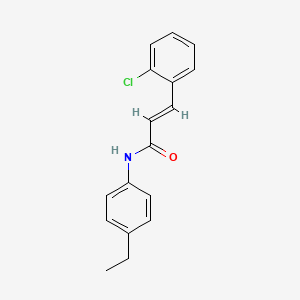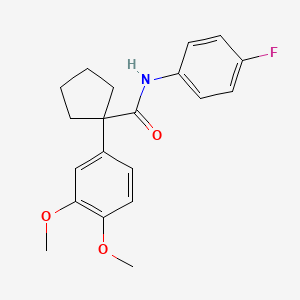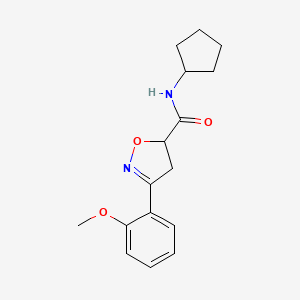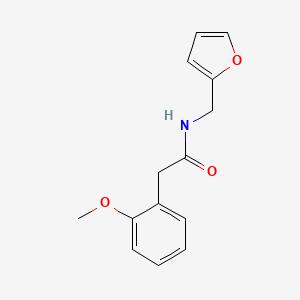
3-(2-氯苯基)-N-(4-乙基苯基)丙烯酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound of interest, "3-(2-chlorophenyl)-N-(4-ethylphenyl)acrylamide," is a chemical that belongs to the class of acrylamides, which are known for their various industrial and scientific applications. Although the specific compound has not been directly discussed in the literature, related compounds have been synthesized and analyzed for their properties and potential applications.
Synthesis Analysis
The synthesis of similar compounds often involves reactions like the cycloaddition reaction or Claisen-Schmidt Condensation reaction, providing a foundation for understanding the synthetic routes that could be applied to our compound of interest (Wang et al., 2007).
Molecular Structure Analysis
Molecular structure determination, often through methods like X-ray diffraction, plays a crucial role in understanding the physical and chemical properties of a compound. The detailed molecular structure helps in predicting the behavior of the compound under various conditions (Johnson et al., 2006).
Chemical Reactions and Properties
The chemical reactions and properties of acrylamides are influenced by their functional groups and molecular structure. Studies on similar compounds highlight their reactivity, including polymerization reactions and the formation of copolymers, which can be used to infer the behavior of "3-(2-chlorophenyl)-N-(4-ethylphenyl)acrylamide" (Thamizharasi et al., 1999).
Physical Properties Analysis
Physical properties such as solubility, thermal stability, and molecular weight distribution are essential for determining the applicability of a compound in various fields. Studies on related acrylamides provide insights into these aspects, suggesting similar properties can be expected for our compound of interest (Spiliopoulos & Mikroyannidis, 1996).
Chemical Properties Analysis
The chemical properties, including reactivity towards different reagents, stability under various chemical conditions, and the ability to undergo specific reactions, are crucial for the practical application of any compound. While direct studies on "3-(2-chlorophenyl)-N-(4-ethylphenyl)acrylamide" are not available, research on structurally similar compounds provides valuable insights into potential chemical properties and reactivities (Patel & Panchal, 2012).
科学研究应用
丙烯酰胺的化学和生物化学
丙烯酰胺是一种与目标化合物密切相关的分子,其应用和安全性问题已被广泛研究。它是一种工业上重要的化合物,用于合成聚丙烯酰胺,其应用范围从土壤改良和废水处理到化妆品、造纸和纺织工业。丙烯酰胺的反应性和其在聚合物形成中的作用表明,像“3-(2-氯苯基)-N-(4-乙基苯基)丙烯酰胺”这样的衍生物在材料科学和工业应用中具有潜在的研究方向 (Friedman, 2003)。
荧光猝灭研究
丙烯酰胺对色氨酸荧光的猝灭已被用来探测蛋白质中色氨酸残基的暴露情况。这突出了丙烯酰胺在生化研究中的效用,特别是在研究蛋白质结构和动力学方面。此类应用有可能扩展到丙烯酰胺衍生物,以了解蛋白质相互作用和构象 (Eftink & Ghiron, 1976)。
环境和健康应用
对丙烯酰胺的环境和健康影响的研究,例如其在加工食品中形成的可能性及其毒理学特征,强调了理解和规范其使用的重要性。虽然没有提到具体化合物“3-(2-氯苯基)-N-(4-乙基苯基)丙烯酰胺”,但这一背景表明了评估丙烯酰胺衍生物的安全性及环境影响的研究途径 (Becalski et al., 2003)。
聚合物科学和催化
具有特定官能团的聚合物的合成及其在催化中的应用研究为丙烯酰胺衍生物提供了另一个潜在的研究领域。例如,源自丙烯酰胺的聚合物因其可调谐的性质和在响应材料和催化中的应用而受到研究,这表明“3-(2-氯苯基)-N-(4-乙基苯基)丙烯酰胺”可以用于类似目的 (Jiang et al., 2014)。
作用机制
未来方向
属性
IUPAC Name |
(E)-3-(2-chlorophenyl)-N-(4-ethylphenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClNO/c1-2-13-7-10-15(11-8-13)19-17(20)12-9-14-5-3-4-6-16(14)18/h3-12H,2H2,1H3,(H,19,20)/b12-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOQYPRYNOUJVCQ-FMIVXFBMSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)C=CC2=CC=CC=C2Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1=CC=C(C=C1)NC(=O)/C=C/C2=CC=CC=C2Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-3-(2-chlorophenyl)-N-(4-ethylphenyl)prop-2-enamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[2-(1-piperidinyl)ethyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B5562181.png)
![4-{[(4-chlorophenyl)amino]sulfonyl}-N-(5-methyl-3-isoxazolyl)-2-thiophenecarboxamide](/img/structure/B5562191.png)
![3-{1-[2-(methoxycarbonyl)phenyl]-5-phenyl-1H-pyrrol-2-yl}propanoic acid](/img/structure/B5562198.png)

![5-[1-methyl-2-(1H-1,2,4-triazol-1-yl)ethyl]-3-(1-phenylcyclopropyl)-1-(2,2,2-trifluoroethyl)-1H-1,2,4-triazole](/img/structure/B5562209.png)


![3-{1-[2-(1H-pyrazol-1-yl)butanoyl]-4-piperidinyl}[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B5562249.png)
![1-{[1-(2-methoxyphenyl)-1H-pyrazol-4-yl]carbonyl}-4-(2-pyrimidinyl)-1,4-diazepane](/img/structure/B5562253.png)
![N-(3-fluoro-4-methylphenyl)-4-[2-(1-piperidinyl)-4-pyrimidinyl]-1-piperazinecarboxamide](/img/structure/B5562258.png)
![3-[2-(2-fluorophenyl)vinyl]-2(1H)-quinoxalinone](/img/structure/B5562260.png)
![N-{[1-(2,5-dichlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-4H-1,2,4-triazol-4-amine](/img/structure/B5562270.png)
![7-(2-ethylphenyl)-5-methylpyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B5562279.png)
![3-isobutyl-N-methyl-N-{[1-(2-methylphenyl)-1H-pyrazol-4-yl]methyl}-5-isoxazolecarboxamide](/img/structure/B5562285.png)